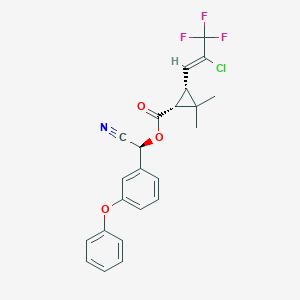

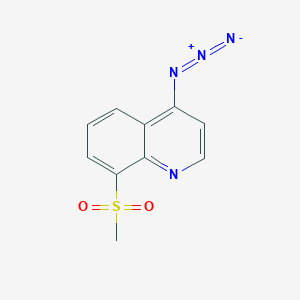

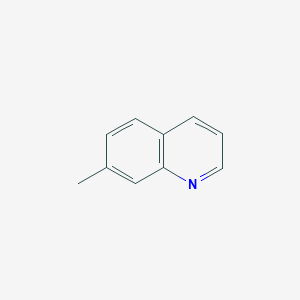

![molecular formula C7H7N3O B044102 4-Methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 119368-03-5](/img/structure/B44102.png)

4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound, notable for its presence in various chemical reactions and possessing unique physical and chemical properties. Research has extensively explored its synthesis, molecular structure, chemical reactions, and both its physical and chemical properties, offering insights into its potential applications in various fields, albeit outside drug usage or side effects.

Synthesis Analysis

The synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives often involves ring opening followed by ring closure reactions, utilizing precursors such as 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino-pyrazole derivatives. This process yields novel compounds with diverse substituents, highlighting the versatility of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine structures in synthetic chemistry (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine compounds is often elucidated through spectral data and elemental analysis. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within the molecule, revealing a nearly coplanar configuration of its pyrazole, pyridine, and, occasionally, pyran rings. This structural information is critical for understanding the compound's reactivity and interaction with other molecules (Ganapathy et al., 2015).

Chemical Reactions and Properties

4-Methoxy-1H-pyrazolo[3,4-b]pyridine participates in a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and aminocarbonylation, to generate a diverse array of derivatives. These reactions underscore the compound's utility as a building block in organic synthesis, facilitating the creation of molecules with potential biological activity and material applications (Keating & Alam, 2021).

Physical Properties Analysis

The physical properties of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, thermal analysis can reveal the stability of different derivatives, providing insights into their suitability for various applications. Optical properties, including absorption spectra and band gap estimation, are also critical for applications in materials science (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, such as reactivity, electrophilicity, and photophysical characteristics, are determined through theoretical and experimental studies. Computational chemistry methods like DFT calculations help in understanding the electronic structure and predicting reactivity patterns, which are essential for designing new compounds with desired chemical properties (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis of Aromatic Compounds : Pyrazolo[3,4-b]pyridines, including 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, are important in the synthesis of aromatic compounds, finding potential applications in pharmaceuticals and nutraceuticals (Quiroga et al., 1999).

Corrosion Inhibition : These compounds, synthesized using ultrasound-assisted methods, have shown potential as corrosion inhibitors for mild steel in acidic environments, which is significant for industrial applications (Dandia et al., 2013).

Biomedical Applications : Diverse substituents of 1H-pyrazolo[3,4-b]pyridines exhibit potential for various biomedical applications, including drug delivery and synthetic methods (Donaire-Arias et al., 2022).

Sedative Properties : Studies have observed sedative properties in some anticonvulsant compounds within this chemical class, suggesting potential therapeutic applications in treating seizure disorders (Shtrygol et al., 2016).

Antiviral and Antitumor Agents : C-4 substituted pyrazolo[3,4-b]pyridine nucleosides demonstrate potential as antiviral and antitumor agents, highlighting their significance in anti-tumor and anti-inflammatory research (Sanghvi et al., 1989).

Photovoltaic Applications : Derivatives of pyazolo[4,3-b] pyridine have shown potential in photovoltaic applications, particularly under illumination conditions (El-Menyawy et al., 2019).

Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridines synthesized under microwave irradiation in multi-component reactions have exhibited high antibacterial, antifungal, and antitumor activities (El-Borai et al., 2012).

Anti-Alzheimer and Anti-Cox2 Activities : Newly synthesized heterocyclic compounds in this class have shown promising activities against Alzheimer's and cox2 diseases, indicating potential as new treatments (Attaby et al., 2009).

Antileishmanial Activity : Some compounds in this series have demonstrated strong antileishmanial activity, suggesting their potential use in treating Leishmania infections (Medeiros et al., 2017).

Propriétés

IUPAC Name |

4-methoxy-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZLSGCBTXRFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559960 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

119368-03-5 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

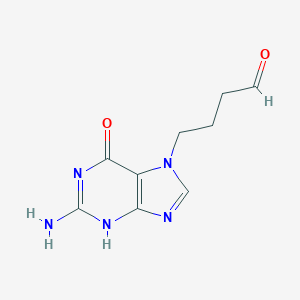

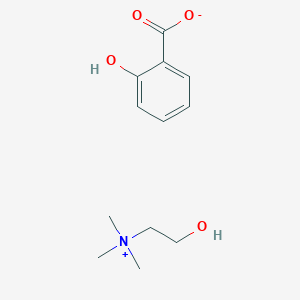

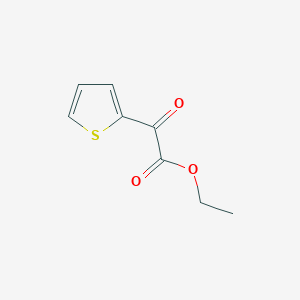

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)